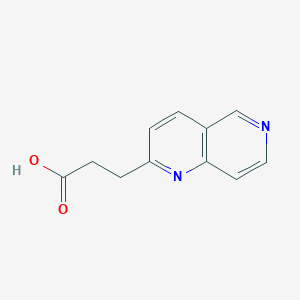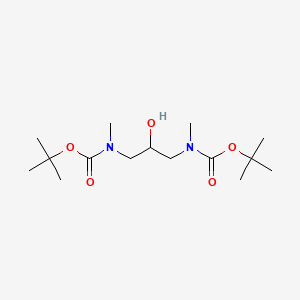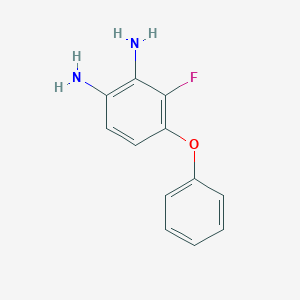
Methyloctylmalonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyloctylmalonic acid is a dicarboxylic acid derivative that features a methyl group and an octyl group attached to the malonic acid backbone. This compound is part of a broader class of malonic acid derivatives, which are known for their versatility in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyloctylmalonic acid can be synthesized through several methods. One common approach involves the alkylation of malonic acid with an appropriate alkyl halide in the presence of a base. For instance, the reaction of malonic acid with octyl bromide in the presence of sodium ethoxide can yield this compound. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyloctylmalonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium ethoxide) are commonly employed.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted malonic acid derivatives.
Applications De Recherche Scientifique
Methyloctylmalonic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in studies involving metabolic pathways and enzyme interactions.
Medicine: this compound derivatives are explored for their potential therapeutic properties.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyloctylmalonic acid involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor or activator of specific enzymes, influencing metabolic processes. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methylmalonic acid
- Ethylmalonic acid
- Phenylmalonic acid
Uniqueness
Methyloctylmalonic acid is unique due to its longer alkyl chain (octyl group), which imparts distinct physicochemical properties compared to its shorter-chain analogs. This longer chain can influence the compound’s solubility, reactivity, and interaction with biological systems, making it suitable for specific applications that require these unique characteristics.
Propriétés
Formule moléculaire |
C12H22O4 |
|---|---|
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
2-methyl-2-octylpropanedioic acid |
InChI |
InChI=1S/C12H22O4/c1-3-4-5-6-7-8-9-12(2,10(13)14)11(15)16/h3-9H2,1-2H3,(H,13,14)(H,15,16) |
Clé InChI |
JCOIWOCAZLUYFQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C)(C(=O)O)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl (6S)-6-{[(tert-butyldimethylsilyl)oxy]methyl}-4-methyl-3-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B8305277.png)

![4-[(2-Methoxy-ethyl)-methyl-amino]-but-2-ynoic acid](/img/structure/B8305292.png)






![5-[Tert-butyl(dimethyl)silyl]-4-(hydroxymethyl)-3-furaldehyde](/img/structure/B8305343.png)




